molecular formula C18H20N2O4S B2467395 N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide CAS No. 311788-48-4

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide

Cat. No. B2467395
CAS RN: 311788-48-4
M. Wt: 360.43
InChI Key: SLQLMOVNZBCYNT-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide is a chemical compound with the CAS Number: 311788-48-4 . It has a molecular weight of 360.43 . The compound is in solid form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C18H20N2O4S/c21-18(19-11-13-24-14-12-19)15-20(16-7-3-1-4-8-16)25(22,23)17-9-5-2-6-10-17/h1-10H,11-15H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 360.43 . The InChI Code is 1S/C18H20N2O4S/c21-18(19-11-13-24-14-12-19)15-20(16-7-3-1-4-8-16)25(22,23)17-9-5-2-6-10-17/h1-10H,11-15H2 .

Scientific Research Applications

Anticoagulant Activity

N-[2-(morpholin-4-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide has shown potential in the field of anticoagulation. A study designed and synthesized a series of factor Xa (fXa) inhibitors, identifying a derivative as a potent, selective fXa inhibitor with good anticoagulant activity. This derivative demonstrated encouraging pharmacokinetic profiles in rats and dogs, suggesting its potential for oral bioavailability in these species (Watson et al., 2006).

Anti-Breast Cancer Agent

A novel derivative was synthesized and evaluated for its anti-breast cancer activity. It showed significant anticancer activity against MCF-7 breast cancer cell lines, surpassing the efficacy of the standard drug, 4-hydroxytamoxifen. Molecular docking studies predicted its binding with the estrogen receptor α(ERα), aligning with its observed anticancer efficacy (Kumar et al., 2021).

Antibacterial and Antioxidant Properties

Another study synthesized a compound involving morpholin-4-yl and demonstrated remarkable anti-tuberculosis activity and superior anti-microbial activity. The compound also exhibited antioxidant properties, making it a candidate for further biological activity studies (S.V et al., 2019).

Antifungal Agents

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, including compounds with morpholin-4-yl structures, were identified as potent antifungal agents against Candida and Aspergillus species. The development of this series, however, was challenged by low plasma stability. A specific compound within this series showed promising broad antifungal activity against various fungal species, including molds and dermatophytes, demonstrating in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c21-18(19-11-13-24-14-12-19)15-20(16-7-3-1-4-8-16)25(22,23)17-9-5-2-6-10-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQLMOVNZBCYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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